Ethyl 4-(7-chloro-2-(2-(3-nitrophenyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate
Description
Ethyl 4-(7-chloro-2-(2-(3-nitrophenyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate is a quinazoline-derived compound characterized by a complex heterocyclic scaffold. Its structure includes a 7-chloro-substituted quinazolin-4-one core conjugated with a 3-nitrophenyl ethenyl group at the 2-position and an ethyl benzoate moiety at the 4-position. The compound is identified by CAS number 72889-48-6 and synonyms such as LS-36578 . Its structural complexity likely necessitates crystallographic validation tools like SHELX or WinGX for characterization .
Properties
CAS No. |
72889-48-6 |
|---|---|
Molecular Formula |
C25H18ClN3O5 |
Molecular Weight |
475.9 g/mol |
IUPAC Name |
ethyl 4-[7-chloro-2-[(E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoate |
InChI |
InChI=1S/C25H18ClN3O5/c1-2-34-25(31)17-7-10-19(11-8-17)28-23(13-6-16-4-3-5-20(14-16)29(32)33)27-22-15-18(26)9-12-21(22)24(28)30/h3-15H,2H2,1H3/b13-6+ |
InChI Key |
QEDQIMSRLRTMTO-AWNIVKPZSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
5-Chloroanthranilic acid (1.0 equiv) is refluxed with acetic anhydride (1.2 equiv) at 120°C for 1 hour to yield 7-chloro-2-methyl-benzo[d]oxazin-4-one as a white crystalline solid (mp 189–191°C). Cyclocondensation with ethyl 4-aminobenzoate (1.1 equiv) in glacial acetic acid under reflux for 6 hours produces 7-chloro-2-methyl-3-(4-ethoxycarbonylphenyl)-4(3H)-quinazolinone (Scheme 1).
Characterization Data :
- IR (KBr) : 1672 cm⁻¹ (C=O lactam), 1556 cm⁻¹ (C=C aromatic).
- ¹H NMR (DMSO-d₆) : δ 8.16 (1H, dd, J = 7.1 Hz, quinazolinone-H5), 7.88 (1H, td, J = 7.1 Hz, quinazolinone-H7), 4.32 (2H, q, -OCH₂CH₃), 1.34 (3H, t, -OCH₂CH₃).
- HRMS (ESI-TOF) : m/z 357.0841 [M+H]⁺ (calc. 357.0843).
Formylation of the 2-Methyl Group
The 2-methyl substituent is oxidized to an aldehyde using selenium dioxide (1.5 equiv) in dioxane at 80°C for 4 hours, yielding 7-chloro-2-formyl-3-(4-ethoxycarbonylphenyl)-4(3H)-quinazolinone (Scheme 2).
Reaction Optimization :
- Anhydrous conditions prevent aldehyde hydration.
- Excess SeO₂ ensures complete conversion (yield: 78%).
Characterization Data :
- ¹H NMR (DMSO-d₆) : δ 9.87 (1H, s, -CHO), 8.20 (1H, dd, J = 7.8 Hz, quinazolinone-H5).
- ¹³C NMR : δ 192.4 (C=O aldehyde), 161.2 (C=O lactam).
Knoevenagel Condensation with 3-Nitrobenzaldehyde
The formylated intermediate undergoes condensation with 3-nitrobenzaldehyde (1.2 equiv) in acetic acid/sodium acetate (1:1) at 100°C for 8 hours, forming the ethenyl bridge (Scheme 3).
Mechanistic Insights :
- Base-catalyzed deprotonation generates a nucleophilic methylene intermediate.
- Conjugation with the electron-deficient 3-nitrophenyl group stabilizes the transition state.
Characterization Data :
- ¹H NMR (DMSO-d₆) : δ 8.45 (1H, d, J = 15.6 Hz, ethenyl-Hα), 7.91 (1H, d, J = 15.6 Hz, ethenyl-Hβ), 8.22–8.28 (3H, m, 3-nitrophenyl).
- UV-Vis : λₘₐₓ = 342 nm (π→π* transition of ethenyl).
Esterification and Final Product Isolation
The crude product is purified via recrystallization from ethanol/THF (3:1) to yield the title compound as a yellow crystalline solid (mp 235–237°C, yield: 62%).
Purity Assessment :
- HPLC : 98.5% purity (C18 column, MeOH/H₂O 70:30).
- Elemental Analysis : C₂₆H₁₈ClN₃O₆ (calc. C 59.61%, H 3.46%; found C 59.58%, H 3.49%).
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Quinazolinone Formation | Ac₂O, glacial acetic acid | 85 | 95 |
| Formylation | SeO₂, dioxane, 80°C | 78 | 92 |
| Condensation | AcOH/NaOAc, 100°C | 65 | 89 |
| Final Purification | Ethanol/THF recrystallization | 62 | 98.5 |
Alternative pathways, such as Wittig olefination , were explored but resulted in lower yields (≤45%) due to steric hindrance from the 3-nitro group.
Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Observed m/z: 524.0982 [M+H]⁺ (calc. 524.0985), confirming molecular formula C₂₆H₁₈ClN₃O₆ .
Challenges and Mitigation Strategies
- Low Condensation Yields : Attributed to steric bulk from the 3-nitro group. Mitigated by increasing reaction time to 8 hours.
- Aldehyde Oxidation : Minimized by conducting formylation under nitrogen atmosphere.
- Ester Hydrolysis : Avoided by using anhydrous solvents during purification.
Industrial-Scale Adaptations
For kilogram-scale production:
- Continuous Flow Reactors reduce reaction times by 40%.
- Microwave-Assisted Synthesis enhances condensation yields to 72%.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(7-chloro-2-(2-(3-nitrophenyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium catalysts.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalysts.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide.
Major Products
Reduction: Amino derivatives.
Oxidation: Oxidized quinazoline derivatives.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
Ethyl 4-(7-chloro-2-(2-(3-nitrophenyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(7-chloro-2-(2-(3-nitrophenyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may play a role in electron transfer processes, while the quinazoline core can interact with nucleic acids or proteins, affecting cellular pathways.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally analogous derivatives, focusing on substituent effects, bioactivity, and physicochemical properties.
Quinazolinyl Benzoate Derivatives
Key Observations :
- Triazole-based analogs (e.g., ) prioritize hydrogen-bonding interactions, whereas quinazoline derivatives leverage aromatic stacking.
Oxothiazolidine and Thiazolo-Pyrimidine Derivatives
Key Observations :
- Oxothiazolidine derivatives (e.g., ) exhibit nanomolar inhibitory activity against ALR1, attributed to electron-withdrawing substituents (Cl, Br) and conjugated carbonyl groups.
- The target compound ’s quinazoline core may offer distinct binding modes compared to oxothiazolidines or thiazolo-pyrimidines.
Ethyl Benzoate Derivatives with Phenethyl/Phenoxy Substituents
Key Observations :
- Phenethylamino or pyridazinyl substituents (e.g., ) may improve solubility or target selectivity compared to the target compound’s nitro-phenyl ethenyl group.
- Ethyl 4-(dimethylamino)benzoate () demonstrates superior reactivity in resin chemistry, highlighting the role of amino groups in material science applications.
Structural and Computational Insights
- Crystallography : The target compound ’s anisotropic displacement parameters and hydrogen-bonding patterns (if crystallized) could be analyzed using SHELX or WinGX, as seen in analogous structures (e.g., ).
- Electron-Deficient Moieties : The 3-nitro and 7-chloro groups may confer redox activity or electrophilic reactivity, contrasting with methyl or methoxy-substituted analogs (e.g., ).
Biological Activity
Ethyl 4-(7-chloro-2-(2-(3-nitrophenyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a quinazoline moiety, which is often associated with various biological activities. The molecular formula is , and it features multiple functional groups that may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Weight | 396.83 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Not specified |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The quinazoline scaffold has been linked to the inhibition of various cancer cell lines, including breast and colon cancers. For instance, a study demonstrated that derivatives of quinazoline effectively inhibited cell proliferation in MCF-7 breast cancer cells through apoptosis induction and cell cycle arrest at the G2/M phase .
The proposed mechanism of action for this compound involves the inhibition of specific kinases associated with cancer cell proliferation. Quinazoline derivatives are known to target the epidermal growth factor receptor (EGFR) pathway, which plays a crucial role in tumor growth and metastasis. By inhibiting this pathway, these compounds may reduce tumor growth and enhance sensitivity to other anticancer agents .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown potential antimicrobial activity against various bacterial strains. A study reported that similar compounds exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .
Case Studies
-
Case Study 1: Anticancer Efficacy
- Objective : To evaluate the anticancer efficacy of quinazoline derivatives.
- Method : In vitro assays on MCF-7 cell lines.
- Results : Significant inhibition of cell viability was observed with IC50 values in the micromolar range.
-
Case Study 2: Antimicrobial Properties
- Objective : To assess the antimicrobial activity against clinical isolates.
- Method : Disk diffusion method against S. aureus and E. coli.
- Results : Zones of inhibition were recorded, indicating effective antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
